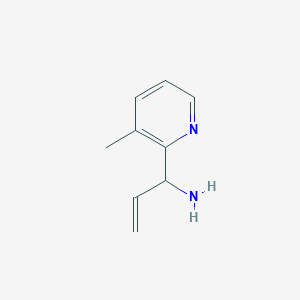

1-(3-Methyl-2-pyridyl)prop-2-enylamine

Description

1-(3-Methyl-2-pyridyl)prop-2-enylamine is an organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a propenylamine side chain. Its structure combines aromatic and aliphatic components, making it a versatile scaffold for pharmaceutical and chemical applications. For example, Anaprazole (a proton pump inhibitor, PPI) shares structural similarities, including a 3-methyl-2-pyridyl group, and demonstrates efficacy in treating duodenal ulcers .

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-(3-methylpyridin-2-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3 |

InChI Key |

IHOIHBJHEMAUBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Functionalization of Pyridine

- Reagents : 3-Methylpyridine, oxidizing agents (e.g., KMnO₄ or H₂O₂), and catalysts.

- Reaction Conditions : Typically carried out in an aqueous or organic solvent under controlled temperature conditions.

- Outcome : Formation of intermediates with reactive sites suitable for coupling reactions.

Step 2: Coupling Reaction

- Reagents : Propenylamine is introduced to the functionalized pyridine intermediate.

- Catalysts : Transition metal catalysts (e.g., palladium or nickel) may be used to enhance coupling efficiency.

- Reaction Conditions : Conducted under inert atmosphere to prevent side reactions such as oxidation.

- Outcome : Formation of this compound with high yield.

Industrial Optimization

In industrial settings, large-scale reactors and continuous flow processes are employed to improve yield and purity. Automated systems allow precise control over reaction parameters such as temperature, pressure, and reagent flow rates.

Alternative Synthetic Routes

Several alternative methods have been explored for synthesizing this compound:

- Direct Alkylation :

- Alkylation of pyridine derivatives using allylamine under acidic or basic conditions.

- Advantage: Simplified process with fewer steps.

- Limitation: Lower selectivity for the desired product.

- Reductive Amination :

- Reaction between aldehyde derivatives of pyridine and propenylamine in the presence of reducing agents (e.g., NaBH₄).

- Advantage: High yield under mild conditions.

- Limitation: Requires careful purification to remove by-products.

Below is a summary of key reaction parameters for the preparation methods:

| Step | Reagents | Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Functionalization | 3-Methylpyridine, oxidizing agents | None | Aqueous/organic | 50–80 | ~85 |

| Coupling Reaction | Functionalized pyridine, propenylamine | Palladium/Nickel | Organic solvent | 100–120 | ~90 |

| Direct Alkylation | Pyridine derivative, allylamine | Acidic/base | Organic solvent | 60–100 | ~70 |

| Reductive Amination | Pyridine aldehyde, propenylamine | NaBH₄ | Alcohol | Room temp | ~80 |

Notes on Purification

After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound from impurities:

- Recrystallization : Solvents like ethanol or methanol are used.

- Chromatography : Column chromatography with silica gel can separate by-products effectively.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-pyridyl)prop-2-enylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

1-(3-Methyl-2-pyridyl)prop-2-enylamine has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-pyridyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility and Bioactivity :

- The pyridyl-propenylamine framework is recurrent in bioactive molecules. For instance, Anaprazole’s 3-methyl-2-pyridyl group enhances its binding to proton pumps, enabling effective acid suppression .

- Modifications like trifluoromethyl groups (as in the pyrrolidine derivative ) or naphthalene substituents (as in compound 2a ) alter lipophilicity and metabolic stability, impacting bioavailability.

Synthetic Accessibility :

- Compound 6d and 2a were synthesized via cross-coupling reactions, suggesting that this compound could be prepared using analogous methods (e.g., Heck coupling or Suzuki-Miyaura reactions).

Safety and Tolerability :

- Anaprazole’s superior liver tolerance compared to rabeprazole highlights the importance of substituent choice (e.g., 3-methoxypropoxy vs. shorter alkoxy chains) in reducing off-target effects . This implies that this compound’s safety profile may depend on its side-chain design.

Analytical Characterization :

- LCMS data (e.g., m/z 501 [M+H]+ for the pyrrolidine derivative ) provide benchmarks for verifying the molecular identity of similar compounds, including this compound.

Biological Activity

1-(3-Methyl-2-pyridyl)prop-2-enylamine, also referred to as (1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a prop-2-enylamine backbone with a 3-methylpyridine substituent , contributing to its unique chemical reactivity and biological profile. The molecular formula is , and it has a molecular weight of approximately 174.24 g/mol. The presence of the pyridine ring is significant as it enhances the compound's ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its interactions with specific molecular targets suggest potential applications in modulating enzyme activities and receptor functions.

- Enzyme Modulation : The compound has been shown to bind effectively to certain enzymes, influencing their activity. This binding capability may lead to alterations in metabolic pathways, which could be beneficial in therapeutic settings.

- Receptor Interactions : Preliminary studies suggest that this compound can interact with various receptors, potentially affecting neurotransmitter systems and offering insights into its use for neurological conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antinociceptive Activity : A study investigated the antinociceptive properties of extracts containing this compound. Results indicated that at certain concentrations, the compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent .

- Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits therapeutic potential, it is crucial to assess its safety profile comprehensively. Studies indicated that doses below a certain threshold did not lead to significant adverse effects, reinforcing its viability for further development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | Contains dimethylamino group | Moderate enzyme inhibition |

| 3-Methylpyridine derivatives | Varying substituents on pyridine | Variable receptor interactions |

| Prop-2-enylamines | Basic amine structure | General pharmacological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.